tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and acetic anhydride .
Chemical Reactions Analysis
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool in biological research to study the interactions of piperidine and pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, leading to modulation of their activity. This compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target .
Comparison with Similar Compounds
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar piperidine ring but features a piperazine ring instead of a pyrazole ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar pyrazole ring but includes a boronate ester group.
Properties
CAS No. |
2785406-19-9 |
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Molecular Formula |
C18H30N4O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-piperidin-4-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)22-10-6-14(7-11-22)16-12-15(20-21-16)13-4-8-19-9-5-13/h12-14,19H,4-11H2,1-3H3,(H,20,21) |
InChI Key |
VAXUGUBSFRWLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3CCNCC3 |
Origin of Product |
United States |
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